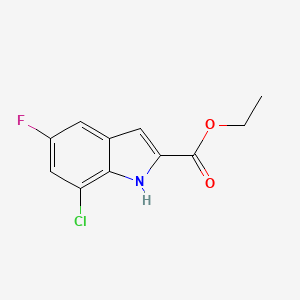
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a compound with the CAS Number: 1204501-37-0 . It has a molecular weight of 241.65 . The IUPAC name for this compound is ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the title compound was isolated during a manual crystallization screen on 5-fluoroisatin (5-fluoroindoline-2,3-dione). Hydrogen-bonded ribbons of the oxindole are formed through pairs of N-H center dot center dot center dot O and O-H center dot center dot center dot O interactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are not found in the search results, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The compound is stored in a refrigerator . The physical form of the compound is not specified in the search results.Scientific Research Applications
Antiviral Agents
Indole derivatives, including Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate, have shown promise as antiviral agents . Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral activity.
Anti-inflammatory Applications
The indole scaffold is a key feature in many anti-inflammatory drugs. The ability to modify the indole core structure, such as in Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate, provides a pathway to develop new anti-inflammatory agents. These compounds can potentially inhibit key pathways involved in the inflammatory response .
Anticancer Research
Indole derivatives are extensively studied for their anticancer properties . Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate could serve as a precursor in synthesizing compounds that target cancer cells. The indole ring system is known to interact with various cellular targets that are crucial in cancer progression .
Antimicrobial Activity
The indole nucleus is also found in compounds with antimicrobial properties . Derivatives of Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate could be synthesized to create new antimicrobial agents that combat resistant strains of bacteria and other pathogens .
Neuropharmacological Agents
Indole compounds have been used in the development of neuropharmacological agents due to their ability to cross the blood-brain barrier. Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate may be utilized to create derivatives that act on central nervous system receptors or enzymes, offering potential treatments for neurological disorders .
Agricultural Chemicals
Indole derivatives like Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate can be used to synthesize plant hormones such as indole-3-acetic acid . These compounds play a significant role in plant growth and development, and their synthetic analogs can be used to enhance agricultural productivity .
Safety and Hazards
Future Directions
Indole derivatives, including Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKBYNBUBRJWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184949 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate | |
CAS RN |
887578-55-4 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887578-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




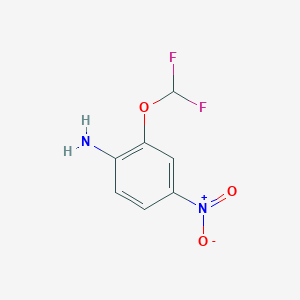
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
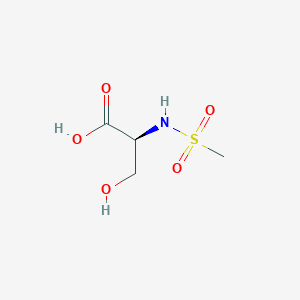
![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)
![{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine](/img/structure/B1439053.png)
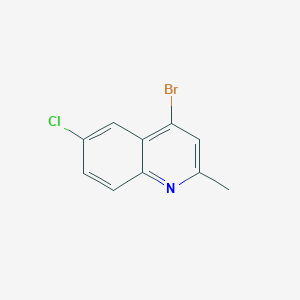
![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)
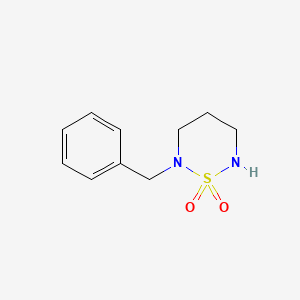
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
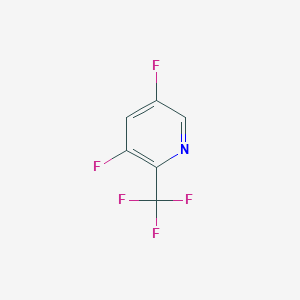
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)